molecular formula C12H17N3O2 B8383753 4-(1-Methylpiperidin-4-yl)-2-nitroaniline

4-(1-Methylpiperidin-4-yl)-2-nitroaniline

Cat. No. B8383753
M. Wt: 235.28 g/mol
InChI Key: AQAIHGAJWVUZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07825132B2

Procedure details

N-[4-(1-methyl(4-piperidyl))-2-nitrophenyl]acetamide (1 equivalent) was dissolved in methanol and 30% KOH (2.5 equivalents) was added dropwise with vigorous stirring. The reaction mixture was stirred at room temperature for 3 hours and then concentrated under reduced pressure. The residue was dissolved in CH2Cl2 and washed with water (2×) and brine (1×). The organic solution was dried (Na2SO4) and evaporated to obtain the desired product as an orange brown solid. MH+=236.2.
Name
N-[4-(1-methyl(4-piperidyl))-2-nitrophenyl]acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([C:8]2[CH:13]=[CH:12][C:11]([NH:14]C(=O)C)=[C:10]([N+:18]([O-:20])=[O:19])[CH:9]=2)[CH2:4][CH2:3]1.[OH-].[K+]>CO>[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[C:10]([N+:18]([O-:20])=[O:19])[CH:9]=2)[CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
N-[4-(1-methyl(4-piperidyl))-2-nitrophenyl]acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(CC1)C1=CC(=C(C=C1)NC(C)=O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with water (2×) and brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1CCC(CC1)C1=CC(=C(N)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.